molecular formula C7H12F3NO2 B12356384 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol

2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol

Cat. No.: B12356384
M. Wt: 199.17 g/mol
InChI Key: UMACIHMNGIOELS-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol is an organic compound with a unique structure that includes an aminomethyl group, an ethoxy group, and a trifluorobut-3-en-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with aminomethyl reagents under controlled conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

(E)-2-(aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol

InChI

InChI=1S/C7H12F3NO2/c1-2-13-4-3-6(12,5-11)7(8,9)10/h3-4,12H,2,5,11H2,1H3/b4-3+

InChI Key

UMACIHMNGIOELS-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C(CN)(C(F)(F)F)O

Canonical SMILES

CCOC=CC(CN)(C(F)(F)F)O

Origin of Product

United States

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